molecular formula C17H16N2S B1215343 Fanetizole CAS No. 79069-94-6

Fanetizole

Cat. No. B1215343
CAS RN: 79069-94-6
M. Wt: 280.4 g/mol
InChI Key: WEEYMMXMBFJUAI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Fanetizole's synthesis involves practical and efficient methods under ambient conditions. One approach describes the synthesis of 2-amino-4-arylthiazoles and 2-methyl-4-arylthiazole from α-bromoketone and thiourea/thioamide using room temperature ionic liquid, producing thiazole derivatives with excellent yields. This method was notably applied for Fanetizole's synthesis, highlighting its commercial feasibility as an anti-inflammatory agent (Potewar, Ingale, & Srinivasan, 2007). Another efficient synthesis method utilizes PEG-400 at ambient conditions for preparing 2-aminothiazoles from α-tosyloxyketones and thioureas, successfully applied to Fanetizole (Lin et al., 2009).

Molecular Structure Analysis

The research on Fanetizole's molecular structure is intricately linked to its synthesis processes, particularly through the formation of 2-aminothiazoles, which are key intermediates. While direct studies on Fanetizole's molecular structure analysis were not highlighted, the synthesis methods provide insights into its chemical backbone and potential structural characteristics.

Chemical Reactions and Properties

The chemical reactions involved in Fanetizole's synthesis, such as the reaction of α-bromoketone with thiourea/thioamide and α-tosyloxyketones with thioureas, underpin its chemical properties. These reactions are efficient and produce high yields, indicating Fanetizole's reactive versatility and stability under various conditions.

Physical Properties Analysis

Although specific studies detailing the physical properties of Fanetizole were not identified, the efficient synthesis methods and conditions imply that its physical state is amenable to manipulation under ambient conditions, suggesting stability and ease of handling.

Chemical Properties Analysis

Fanetizole's chemical properties, including its reactivity and stability, can be inferred from its synthesis processes. The successful synthesis under ambient conditions with high yields indicates good chemical stability and reactivity, making it a viable candidate for further pharmaceutical exploration.

Scientific Research Applications

Synthesis Techniques

  • Catalyst-free Synthesis in Water : A novel method for synthesizing substituted 2-aminothiazoles, including Fanetizole, has been developed. This process occurs in water without added catalysts or co-organic solvents at ambient temperature, yielding excellent isolated products (Potewar, Ingale, & Srinivasan, 2008).

  • Ionic Liquid Synthesis : Another efficient synthesis approach for 2-amino-4-arylthiazoles, integral to Fanetizole, uses room temperature ionic liquid under ambient conditions. This method is practical, generating thiazole derivatives in excellent yields (Potewar, Ingale, & Srinivasan, 2007).

  • Synthesis in Liquid PEG-400 : Fanetizole can also be synthesized via a simple procedure using PEG-400 (polyethylene glycol-400) at ambient conditions. This method is practical for the preparation of Fanetizole (Lin et al., 2009).

Application in Chemical Synthesis

  • Thiazole Library Synthesis : Fanetizole's synthesis was utilized in the creation of a thiazole and selenothiazole library. This was achieved using Ir-catalyzed ylide insertion chemistry, demonstrating its application in diverse chemical syntheses (Hassell-Hart et al., 2022).

  • DBH-Mediated Synthesis : A DBH-mediated oxidative cyclization method for synthesizing 2-aminothiazoles, including Fanetizole, from styrenes and thioureas was developed. This process allows the transformation of various alkenes into 2-aminothiazoles, applicable in gram-scale production (Ma et al., 2018).

  • Tube-in-Tube Reactor for Scaling Up : A tube-in-tube reactor based on a semipermeable polymer membrane facilitated the efficient transfer of gases into liquid flow streams, enabling the scalable production of Fanetizole. This approach demonstrates the practicality of scaling up chemical processes for pharmaceutical production (Pastre et al., 2013).

properties

IUPAC Name

4-phenyl-N-(2-phenylethyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2S/c1-3-7-14(8-4-1)11-12-18-17-19-16(13-20-17)15-9-5-2-6-10-15/h1-10,13H,11-12H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEEYMMXMBFJUAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NC(=CS2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9048695
Record name Fanetizole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fanetizole

CAS RN

79069-94-6
Record name 4-Phenyl-N-(2-phenylethyl)-2-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79069-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fanetizole [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079069946
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fanetizole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FANETIZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BH48F620JA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
336
Citations
TM Potewar, SA Ingale, KV Srinivasan - Tetrahedron, 2007 - Elsevier
… as Fanetizole is an anti-inflammatory agent that has been reported to have reached phase II clinical trails for the treatment of rheumatoid arthritis.12, 20 Fanetizole … agent Fanetizole 3m …
Number of citations: 167 www.sciencedirect.com
Y Yue, Q Tu, Y Guo, Y Wang, Y Xu, Y Zhang… - Journal of Molecular …, 2022 - Elsevier
… by fanetizole was static, moreover, the K a of pepsin-fanetizole system is more affected by temperature than the K a of trypsin-fanetizole … enhanced instability of fanetizole with pepsin …
Number of citations: 12 www.sciencedirect.com
JC Pastre, DL Browne, M O'Brien… - … Process Research & …, 2013 - ACS Publications
The development of a tube-in-tube reactor based on a semipermeable polymer membrane has enabled the efficient transfer of gases into liquid flow streams. In this work we describe …
Number of citations: 82 pubs.acs.org
PY Lin, RS Hou, HM Wang, IJ Kang… - Journal of the Chinese …, 2009 - Wiley Online Library
… Generally, fanetizole has … fanetizole. For this, we treated a-tosyloxyketone with 2-phenylethyl thiourea (2d) in PEG-400 as reaction medium under similar conditions to afford fanetizole 3j …
Number of citations: 45 onlinelibrary.wiley.com
B Styrt, RE Rocklin, MS Klempner - Inflammation, 1985 - Springer
… the new immunomodulatory agent fanetizole mesylate were studied. Fanetizole did not affect … + 3.9%) by 250 #M fanetizole. This inhibition was not due to scavenging of superoxide by …
Number of citations: 22 link.springer.com
RE Rocklin, Z Hemady, S Matloff, I Kiselis… - International journal of …, 1984 - Elsevier
The effect of Fanetizole mesylate or CP-48,810, a new immunostimulating drug, on suppressor cell function and IgE synthesis in vitro was evaluated in atopic patients with allergic …
Number of citations: 9 www.sciencedirect.com
E Garcia-Egido, SYF Wong, BH Warrington - Lab on a Chip, 2002 - pubs.rsc.org
This paper presents the first example known to the authors of a heated organic reaction performed on a glass microreactor under electro-osmotic flow control. The experiments …
Number of citations: 126 pubs.rsc.org
C Ma, Y Miao, M Zhao, P Wu, J Zhou, Z Li, X Xie… - Tetrahedron, 2018 - Elsevier
… drug fanetizole using styrene as starting material. … N-phenethylthiourea to yield fanetizole by using the combination of … with N-phenethylthiourea to afford fanetizole in 72% yield (Scheme …
Number of citations: 14 www.sciencedirect.com
TM Potewar, SA Ingale, KV Srinivasan - Tetrahedron, 2008 - Elsevier
… fanetizole 3d. For this, we treated phenacyl bromide with 2-phenylethyl thiourea in water as reaction medium under similar conditions to afford fanetizole … 2-aminothiazole and fanetizole, …
Number of citations: 154 www.sciencedirect.com
A Sharma, AK Gola, SK Pandey - Chemical Communications, 2023 - pubs.rsc.org
… via large-scale reactions and synthesis of Fanetizole, an anti-inflammatory drug. … The foregoing reaction for synthesizing Fanetizole 8, an anti-inflammatory drug, was performed on a …
Number of citations: 1 pubs.rsc.org

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